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Compound of Interest

Compound Name: 2-Hydroxyacetophenone

Cat. No.: B1195853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Hydroxyacetophenone, a key aromatic building block. Through a detailed examination of its

Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS)

data, this document serves as a comprehensive resource for the unambiguous structural

elucidation of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Hydroxyacetophenone.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.25 s - -OH

7.75 dd 7.9, 1.6 H-6'

7.47 ddd 8.3, 7.3, 1.6 H-4'

6.99 dd 8.3, 1.1 H-3'

6.88 ddd 7.9, 7.3, 1.1 H-5'

2.61 s - -CH₃

Data sourced from BenchChem[1] and PubChem[2].

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

204.55 C=O

162.40 C-OH

136.41 C-4'

130.78 C-6'

119.73 C-2'

118.94 C-5'

118.32 C-3'

26.48 -CH₃

Data sourced from PubChem[2].

Table 3: Infrared (IR) Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Spectral_Analysis_of_2_Hydroxyacetophenone_for_Unambiguous_Structure_Confirmation.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment

3400-2400 (broad) O-H stretch (intramolecular hydrogen bonding)

1645 C=O stretch

1615, 1580, 1490 C=C aromatic ring stretch

1245 C-O stretch

755 Ortho-disubstituted C-H bend

Data interpretation based on typical IR absorption frequencies.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

136 60.22 [M]⁺ (Molecular Ion)

121 99.99 [M-CH₃]⁺

93 16.48 [M-CH₃-CO]⁺

65 17.75 [C₅H₅]⁺

Data sourced from PubChem[2].

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Varian spectrometer operating at a frequency of

25.16 MHz for ¹³C NMR and a JEOL spectrometer at 90 MHz for ¹H NMR.[2]

Sample Preparation: A sample of 2-Hydroxyacetophenone was dissolved in deuterated

chloroform (CDCl₃).
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Data Acquisition: The prepared sample was placed in a 5 mm NMR tube. For ¹H NMR, the

spectral width, number of scans, and relaxation delay were optimized to obtain a high-

resolution spectrum. For ¹³C NMR, a proton-decoupled spectrum was acquired with a

sufficient number of scans to achieve an adequate signal-to-noise ratio.[3]

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak

(CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer with an

Attenuated Total Reflectance (ATR) accessory.[2]

Sample Preparation: A small amount of neat 2-Hydroxyacetophenone was placed directly

onto the ATR crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.[4] A

background spectrum of the clean ATR crystal was acquired and subtracted from the sample

spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
The mass spectrum was obtained using a HITACHI M-80 instrument with Electron Ionization

(EI) at 70 eV.[2]

Sample Introduction: The sample was introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography.

Ionization: The sample was bombarded with a beam of electrons, causing ionization and

fragmentation.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.
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Detection: The abundance of each ion was measured by a detector to generate the mass

spectrum.

Visualization of Spectroscopic Interpretations
The following diagrams illustrate the key structural features of 2-Hydroxyacetophenone and

their correlation with the observed spectroscopic data.

¹H NMR Spectral Assignments
Caption: Correlation of ¹H NMR chemical shifts to the protons of 2-Hydroxyacetophenone.
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Caption: Assignment of key infrared absorption bands to functional group vibrations.
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Caption: Proposed electron ionization mass spectrometry fragmentation pathway for 2-
Hydroxyacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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